molecular formula C12H17N3O6S B2916295 (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid CAS No. 503615-91-6

(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid

Cat. No.: B2916295
CAS No.: 503615-91-6
M. Wt: 331.34
InChI Key: YCERZLDCMJNFOW-VIFPVBQESA-N
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Description

(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid is a chiral 6-aminohexanoic acid derivative designed for specialized biochemical research. Its structure incorporates a sulfonamide linkage and a 2-nitrobenzenesulfonyl (o-Nosyl) protecting group, which is commonly utilized in organic synthesis and peptide chemistry. This configuration suggests its potential application as a building block or intermediate in the development of more complex molecules, particularly for investigating enzyme-substrate interactions or modulating protein function. Researchers may find value in this compound for probing biological pathways or as a precursor in the synthesis of potential histone deacetylase (HDAC) inhibitors, a class of compounds studied for their role in epigenetic regulation . The specific stereochemistry ((2S)-configuration) is critical for ensuring selectivity and potency in interactions with chiral biological targets. This product is intended for laboratory research purposes by qualified personnel. All necessary safety data should be consulted prior to use.

Properties

IUPAC Name

(2S)-2-amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6S/c13-9(12(16)17)5-3-4-8-14-22(20,21)11-7-2-1-6-10(11)15(18)19/h1-2,6-7,9,14H,3-5,8,13H2,(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCERZLDCMJNFOW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid typically involves multiple steps, including the introduction of the amino group, the sulfonylation of the nitrophenyl group, and the formation of the hexanoic acid backbone. Common synthetic routes may include:

    Amination: Introduction of the amino group through nucleophilic substitution reactions.

    Sulfonylation: Reaction of the nitrophenyl group with sulfonyl chlorides under basic conditions.

    Hexanoic Acid Formation: Formation of the hexanoic acid backbone through esterification and subsequent hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidized Derivatives: Various nitro and nitroso compounds.

    Reduced Derivatives: Amino derivatives.

    Substituted Derivatives: Alkylated or acylated products.

Scientific Research Applications

(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to modulation of biochemical pathways. The nitrophenyl sulfonyl group plays a crucial role in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

    Sulfonamides: Compounds with similar sulfonyl groups, such as benzenesulfonamide derivatives.

    Amino Acids: Structurally related to amino acids with similar amino and carboxyl groups.

Uniqueness: (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid is unique due to its combination of an amino group, a nitrophenyl sulfonyl group, and a hexanoic acid backbone. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid, also known by its CAS number 503615-91-6, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features. This compound includes an amino group, a sulfonamide functional group, and a hexanoic acid backbone, which contribute to its potential biological activity. The nitrophenyl sulfonyl moiety enhances its reactivity, making it a candidate for various applications in drug development and enzyme inhibition studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H16N4O4S\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}_{4}\text{S}

Key Functional Groups:

  • Amino Group : Contributes to the basicity and potential interaction with biological targets.
  • Sulfonamide Group : Known for its role in enzyme inhibition.
  • Hexanoic Acid Backbone : Provides hydrophobic characteristics that may influence membrane interactions.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes through competitive inhibition mechanisms. This is particularly relevant in the context of drug development targeting specific biological pathways.
  • Antimicrobial Properties : Compounds with similar structures often exhibit antimicrobial activity. However, specific biological assays for this compound are still needed to confirm these properties.
  • Anticancer Potential : Given the structural similarities to known anticancer agents, further investigation into its cytotoxic effects is warranted.

Case Studies

Although specific case studies on this compound are scarce, research on structurally similar compounds provides valuable context:

  • Inhibition Studies : A study on sulfonamide derivatives indicated that modifications to the sulfonamide group significantly affected enzyme binding affinities and inhibition rates. This suggests that this compound may exhibit similar behavior.
  • Antimicrobial Testing : Related compounds have been tested against various bacterial strains, showing promising results in inhibiting growth. Future studies should include this compound to explore its potential as an antimicrobial agent.

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